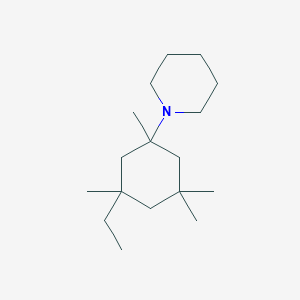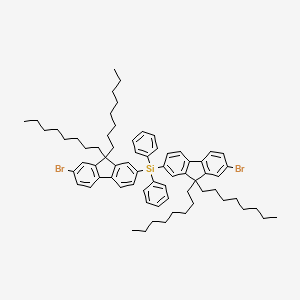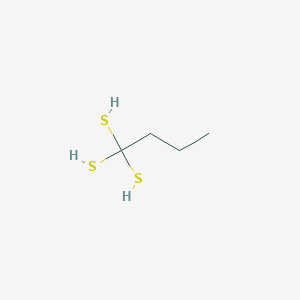
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190242 It is known for its unique structure, which includes an oxetanone ring, a methyl group, and a phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- typically involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry. One common method involves the use of an Al(III)-triamine catalyst, which facilitates highly enantioselective substituted ester enolate aldol additions . The reaction conditions often include controlled temperatures and specific solvents to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the compound produced.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved.
Applications De Recherche Scientifique
2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4R)-
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3S,4S)-
- **2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3S,4R)-
Uniqueness
The uniqueness of 2-Oxetanone, 3-methyl-4-(2-phenylethyl)-, (3R,4S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can lead to different biological activities and properties compared to its similar compounds.
Propriétés
Numéro CAS |
652150-81-7 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
(3R,4S)-3-methyl-4-(2-phenylethyl)oxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-9-11(14-12(9)13)8-7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11+/m1/s1 |
Clé InChI |
OAOSLDXADFZCIG-KOLCDFICSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC1=O)CCC2=CC=CC=C2 |
SMILES canonique |
CC1C(OC1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N-[(4-fluorophenyl)methyl]-2-methylpropane-1,2-diamine;dihydrochloride](/img/structure/B12516514.png)


![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)



![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)


![ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate](/img/structure/B12516597.png)

![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
